molecular formula C14H21N B174263 N-cyclohexyl-2,6-dimethylaniline CAS No. 104987-84-0

N-cyclohexyl-2,6-dimethylaniline

Cat. No.: B174263
CAS No.: 104987-84-0
M. Wt: 203.32 g/mol
InChI Key: KRSFXEFDCHRQLP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,6-dimethylaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a 2,6-dimethylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2,6-dimethylaniline+cyclohexyl chlorideThis compound+HCl\text{2,6-dimethylaniline} + \text{cyclohexyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-dimethylaniline+cyclohexyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-cyclohexyl-2,6-dimethylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-dimethylaniline: Shares the same aromatic structure but lacks the cyclohexyl group.

    N-cyclohexyl aniline: Similar structure but without the methyl groups on the aromatic ring.

    N-phenyl-2,6-dimethylaniline: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: N-cyclohexyl-2,6-dimethylaniline is unique due to the presence of both the cyclohexyl group and the 2,6-dimethyl substitution on the aniline ring

Properties

IUPAC Name

N-cyclohexyl-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8,13,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSFXEFDCHRQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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